molecular formula C6H10ClN3O B1372204 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1185303-98-3

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1372204
CAS No.: 1185303-98-3
M. Wt: 175.61 g/mol
InChI Key: XSXSNQPOWQLACE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is rooted in the rich history of heterocyclic chemistry spanning over a century of scientific advancement. The foundational 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified this system as azoxime or furo-diazole. This pioneering work established the groundwork for what would eventually become a crucial class of heterocyclic compounds in modern medicinal chemistry. The heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s renewed scientific interest in these unique five-membered rings.

The emergence of azetidine chemistry followed a parallel trajectory, with these four-membered nitrogen heterocycles gaining recognition for their distinctive strain-driven reactivity profile. Azetidines occupy a unique position between the highly reactive but unstable aziridines and the unreactive pyrrolidines, with a ring strain of approximately 25.4 kilocalories per mole. This intermediate stability makes azetidines particularly attractive for synthetic applications, as they provide sufficient reactivity for functional group transformations while maintaining adequate stability for practical handling and storage.

The combination of these two heterocyclic systems in this compound represents a convergence of decades of research in both azetidine and oxadiazole chemistry. The historical significance of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, introduced in the 1960s as a cough suppressant, demonstrated the pharmaceutical potential of this heterocyclic framework. This success story provided impetus for further exploration of oxadiazole-containing compounds, ultimately leading to the development of more complex structures like the subject compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is classified under the Chemical Abstracts Service registry number 1185303-98-3, with the molecular formula C₆H₁₀ClN₃O and a molecular weight of 175.62 grams per mole. The systematic name reflects the structural hierarchy, with the 1,2,4-oxadiazole serving as the parent heterocycle and the azetidin-3-yl group functioning as a substituent at the 5-position.

The classification system places this compound within multiple overlapping categories of organic chemistry. Primarily, it belongs to the oxadiazole family, specifically the 1,2,4-oxadiazole isomer, which is distinguished from other oxadiazole variants by the specific positioning of nitrogen and oxygen atoms within the five-membered ring. Additionally, the presence of the azetidine moiety classifies it among four-membered nitrogen heterocycles, creating a dual classification that reflects its complex structural nature.

From a pharmaceutical chemistry perspective, the compound falls within the category of nitrogen-containing heterocycles with potential bioactive properties. The 1,2,4-oxadiazole framework is recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric properties with respect to ester and amide functionalities. This bioisosteric relationship allows the oxadiazole ring to mimic the biological activity of more labile functional groups while providing enhanced metabolic stability and improved pharmacological properties.

The hydrochloride salt form designation indicates the presence of hydrochloric acid as a counterion, a common pharmaceutical practice employed to enhance water solubility and improve the handling characteristics of basic nitrogen-containing compounds. This salt formation is particularly relevant for compounds containing amine functionalities, as it facilitates dissolution in aqueous media and provides better pharmaceutical formulation properties.

Structural Overview and Key Features

The molecular structure of this compound exhibits a sophisticated arrangement of two distinct heterocyclic systems connected through a carbon-carbon bond. The 1,2,4-oxadiazole ring serves as the central scaffold, featuring the characteristic arrangement of two nitrogen atoms at positions 2 and 4, with an oxygen atom at position 1, creating a five-membered aromatic heterocycle with distinctive electronic properties. The aromatic character of this ring system is notably reduced compared to other five-membered heterocycles, with an aromaticity index of 39, placing it among the least aromatic heterocyclic systems.

The azetidine substituent at the 5-position of the oxadiazole ring introduces significant structural complexity and unique reactivity characteristics. This four-membered saturated nitrogen heterocycle possesses considerable ring strain, which profoundly influences the compound's chemical behavior and potential biological activity. The connection between the azetidine and oxadiazole rings occurs through the 3-position of the azetidine ring, creating a branched molecular architecture that extends the three-dimensional space occupied by the molecule.

Table 1: Structural Properties of this compound

Property Value
Molecular Formula C₆H₁₀ClN₃O
Molecular Weight 175.62 g/mol
Chemical Abstracts Service Number 1185303-98-3
Molecular Descriptor Language Number MFCD12028534
PubChem Substance Identifier 329793702

The simplified molecular-input line-entry system representation of the free base form reveals the connectivity pattern: Cc1noc(n1)C2CNC2. This notation demonstrates the methyl group attachment to the oxadiazole ring at position 3, the oxadiazole core structure, and the azetidine ring connection. The International Chemical Identifier provides additional structural detail: 1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H.

The three-dimensional molecular geometry places the azetidine ring in a relatively rigid conformation due to the inherent strain of the four-membered ring system. This structural constraint limits conformational flexibility and creates a well-defined spatial arrangement that influences both chemical reactivity and potential biological interactions. The methyl substituent on the oxadiazole ring provides additional steric bulk and electronic modulation of the heterocyclic system.

Position in Heterocyclic Chemistry

The classification of this compound within the broader context of heterocyclic chemistry reveals its significance as a representative example of modern synthetic methodology and pharmaceutical design principles. Heterocyclic compounds constitute the largest single class of organic compounds, with nitrogen-containing heterocycles being particularly prevalent in biological systems and pharmaceutical applications. The combination of azetidine and oxadiazole functionalities in a single molecule represents an advanced approach to molecular design that leverages the unique properties of both heterocyclic systems.

Within the oxadiazole family, the 1,2,4-isomer occupies a distinctive position characterized by its unique electronic properties and synthetic accessibility. Unlike the more extensively studied 1,3,4-oxadiazole isomers, which have dominated pharmaceutical applications, 1,2,4-oxadiazoles offer complementary properties that have gained increasing recognition in recent years. The reduced aromaticity of the 1,2,4-oxadiazole system, while sometimes presenting challenges in terms of stability, also provides opportunities for unique chemical transformations and biological interactions not available with more aromatic heterocycles.

The integration of azetidine functionality places this compound within the emerging field of strained ring chemistry in pharmaceutical applications. Four-membered nitrogen heterocycles have experienced a renaissance in medicinal chemistry due to their ability to serve as conformationally constrained analogs of larger ring systems while providing unique reactivity profiles. The ring strain inherent in azetidines creates opportunities for selective chemical transformations and biological interactions that are not accessible with their unstrained counterparts.

Table 2: Comparative Analysis of Heterocyclic Ring Systems

Ring System Ring Strain (kcal/mol) Aromaticity Index Synthetic Accessibility
Aziridine 27.7 Not Applicable High Reactivity
Azetidine 25.4 Not Applicable Moderate Stability
Pyrrolidine 5.4 Not Applicable High Stability
1,2,4-Oxadiazole Not Applicable 39 Moderate
1,3,4-Oxadiazole Not Applicable Higher High

The compound's position in contemporary heterocyclic chemistry is further emphasized by its potential applications in various fields beyond traditional pharmaceutical chemistry. The unique combination of structural features makes it a candidate for materials science applications, where the electronic properties of the oxadiazole ring and the conformational constraints of the azetidine system could contribute to novel material properties. Additionally, the compound serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic structures, demonstrating the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSNQPOWQLACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673958
Record name 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1)
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Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-98-3
Record name 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-methyl-, hydrochloride (1:1)
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Record name 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1)
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Record name 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
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Preparation Methods

Stepwise Synthesis Approach

The synthesis generally follows a multi-step sequence:

  • Preparation of the Amidoxime Intermediate : Starting from the corresponding nitrile, hydroxylamine hydrochloride is used to form the amidoxime. This step can be enhanced by microwave irradiation or catalytic conditions to improve reaction rates and yields.

  • Cyclization to Form the 1,2,4-Oxadiazole Ring : The amidoxime is reacted with an activated carboxylic acid derivative (e.g., methyl or ethyl ester of acetic acid for the methyl substituent) under basic conditions or with coupling agents such as T3P. Reaction temperatures typically range from room temperature to 80 °C, with reaction times varying from 0.5 to 24 hours depending on the method.

  • Introduction of the Azetidin-3-yl Substituent : The azetidine ring is incorporated either by using an azetidine-containing carboxylic acid derivative during cyclization or by nucleophilic substitution on a preformed oxadiazole intermediate. Protection of the azetidine nitrogen (e.g., Boc-protection) may be necessary to prevent side reactions.

  • Formation of the Hydrochloride Salt : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for downstream applications.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Amidoxime formation Hydroxylamine hydrochloride, base catalyst 50-80 °C 2-4 hours 70-90 Microwave irradiation improves rate and yield
2 Cyclization to 1,2,4-oxadiazole Amidoxime + methyl ester + T3P + TEA ~80 °C 0.5-6 hours 85-95 T3P enhances coupling efficiency
3 Azetidine incorporation N-Boc-azetidine-3-carboxylic acid derivative or nucleophilic substitution RT-80 °C 4-12 hours 60-85 Boc-protection used to prevent side reactions
4 Salt formation HCl in organic solvent or aqueous medium RT 1-2 hours Quantitative Improves solubility and stability

These conditions are adapted from analogous syntheses of 3,5-disubstituted 1,2,4-oxadiazoles incorporating azetidine rings.

Comparative Analysis of Synthetic Methods

Method Yield Range (%) Reaction Time Solvent Use Advantages Limitations
Amidoxime + Acyl Chloride 70-90 0.5-6 hours Organic solvents Simple, well-established Harsh conditions, purification issues
Microwave-Assisted Cyclization 85-95 Minutes to hours Reduced solvents Fast, high yield, green chemistry Requires microwave setup
One-Pot NaOH/DMSO Superbase 11-90 4-24 hours Polar aprotic solvent Simple purification, room temp Variable yields, sensitive to functional groups
1,3-Dipolar Cycloaddition Low Up to 72 hours Organic solvents Mild conditions Low yield, expensive catalysts
Photoredox Catalysis 35-50 Hours Organic solvents Green chemistry, mild conditions Moderate yield, limited substrate scope

Research Findings and Recommendations

  • Microwave-assisted synthesis offers a significant advantage in reducing reaction times and improving yields for the formation of 1,2,4-oxadiazole rings, including those substituted with azetidine.

  • The use of coupling agents such as T3P in amidoxime cyclization reactions results in excellent yields and straightforward work-up, albeit with higher reagent costs.

  • Protection strategies for the azetidine moiety are essential to prevent side reactions during ring formation and substitution steps.

  • One-pot synthetic methods under superbase conditions provide a promising route but require optimization to improve yields and functional group tolerance.

  • Environmentally friendly approaches such as mechanochemistry and photoredox catalysis are emerging but need further development for practical application in synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized oxadiazole derivatives, while substitution can introduce different functional groups onto the azetidine ring.

Scientific Research Applications

Medicinal Chemistry

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modification to enhance biological activity against various diseases.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that modifications to the oxadiazole ring can lead to enhanced efficacy against resistant bacterial strains .

Materials Science

This compound is also explored for its potential applications in materials science. Its unique chemical structure makes it suitable for use in developing advanced materials with specific properties.

Applications

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored functionalities. The incorporation of azetidine and oxadiazole units can impart desirable thermal and mechanical properties to the resulting materials .

Chemical Synthesis

This compound is utilized as a reagent in various chemical reactions. Its ability to act as a precursor facilitates the synthesis of other complex organic compounds.

Reagent Properties

  • Versatile Reagent : It is used in cyclization reactions and as a nitrogen source in the synthesis of heterocycles, which are essential components in many pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntimicrobial agents
Materials SciencePolymer synthesis
Chemical SynthesisReagent for heterocycle synthesis

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring provides a conformationally restricted framework that can enhance binding affinity and selectivity for these targets. The oxadiazole moiety contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride (Target) Methyl C₇H₁₀ClN₃O* ~191.63† Potential receptor binding (e.g., muscarinic)
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl C₁₂H₁₄ClN₃O 251.71 Higher lipophilicity; possible CNS activity
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl C₈H₁₄ClN₃O₂ 219.67 Enhanced solubility due to ether moiety
5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride 3-Methylphenyl C₁₃H₁₄ClN₃O 263.73 Increased aromatic interactions
5-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenoxymethyl]-3-methyl-1,2,4-oxadiazole hydrochloride Complex phenoxymethyl C₂₀H₂₉ClN₄O₄ 424.92 Ocular drug films for glaucoma treatment

*Assumed formula based on structural similarity; †Estimated from analogous compounds.

Key Observations:
  • Substituent Effects: Methyl Group (Target Compound): Optimizes steric and electronic properties for receptor binding, as seen in muscarinic receptor studies . 2-Methoxyethyl : Introduces polarity via the ether group, improving solubility for systemic applications. 3-Methylphenyl : Adds aromaticity, which may enhance π-π stacking in enzyme active sites.
  • Hydrochloride Salt Formation :
    Common across all compounds, this step improves crystallinity and bioavailability. For example, HCl in diethyl ether is used to form salts of 1,2,4-oxadiazole derivatives .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Muscarinic Receptor Affinity : The 3-methyl-1,2,4-oxadiazole moiety is critical for binding to muscarinic receptors. Isomerism (e.g., 2-methyl vs. 5-methyl oxadiazoles) reduces affinity, emphasizing the importance of substituent position . The target compound’s methyl group at position 3 likely maximizes this interaction.

Biological Activity

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₁₀ClN₃O
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 1185303-98-3

Biological Activity Overview

The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Compounds within this class have shown efficacy against various targets such as enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • In vitro studies show that compounds similar to this compound can inhibit the proliferation of cancer cells such as HeLa (cervical), CaCo-2 (colon), and H9c2 (heart) with IC50 values ranging from 0.275 to 6.554 µM depending on structural modifications .
Cell Line IC50 (µM) Reference
HeLa0.275
CaCo-21.95
H9c26.554
MDA-MB-435 (melanoma)1.18

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymes : This compound has shown potential in inhibiting key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which play crucial roles in cancer progression and metabolic regulation .
  • Receptor Modulation : It may act on various receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of several oxadiazole derivatives against a panel of cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .
  • Mechanism-Based Approaches : Research highlighted the ability of certain oxadiazole derivatives to selectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Safety and Toxicology

This compound is classified as an irritant and poses acute toxicity risks if ingested or inhaled . Proper handling and safety measures should be observed when working with this compound.

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